Amphotalide

Structural Biology Medicinal Chemistry Phthalimide Derivatives

Source authentic Amphotalide (Schistomide, RP-6171), the only commercially available phthalimide anthelmintic with a tegument-independent mechanism distinct from praziquantel and oxamniquine. Unlike standard antischistosomals, Amphotalide does not induce tegumental vacuolization, making it an irreplaceable tool compound for dissecting tegument-dependent vs. tegument-independent schistosomicidal pathways. Its unique 5-(4-aminophenoxy)pentyl side chain further distinguishes it from thalidomide-class analogs, enabling definitive SAR studies. Procure with confidence for specialized anthelmintic research.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 1673-06-9
Cat. No. B1664942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphotalide
CAS1673-06-9
Synonymsamphotalide
N(5-(4-aminophenoxy)pentyl)phthalimide
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=CC=C(C=C3)N
InChIInChI=1S/C19H20N2O3/c20-14-8-10-15(11-9-14)24-13-5-1-4-12-21-18(22)16-6-2-3-7-17(16)19(21)23/h2-3,6-11H,1,4-5,12-13,20H2
InChIKeyGIIGAFADHXYOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amphotalide (CAS 1673-06-9): Phthalimide-Derived Anthelmintic Agent for Antischistosomal Research Applications


Amphotalide (also known as Schistomide, RP-6171) is a synthetic phthalimide derivative small molecule with the IUPAC name 2-[5-(4-aminophenoxy)pentyl]isoindole-1,3-dione . The compound has a molecular formula of C₁₉H₂₀N₂O₃ and a molecular weight of 324.37 Da . Amphotalide is classified as an anthelmintic agent and was historically developed for antischistosomal therapeutic applications . The compound belongs to the phthalimide class of drugs, which includes thalidomide, taltrimide, talmetoprim, and apremilast [1]. Amphotalide has a calculated LogP of approximately 3.11–3.14 and a topological polar surface area (tPSA) of 72–73 Ų [2].

Why Amphotalide Cannot Be Readily Substituted with Other Phthalimide Derivatives or Anthelmintic Agents


Generic substitution of Amphotalide with other phthalimide derivatives or anthelmintic agents is not straightforward due to its distinct structural and pharmacological profile. Within the phthalimide class, Amphotalide differs from compounds such as thalidomide (immunomodulatory), taltrimide (anticonvulsant), talmetoprim (antibacterial), and apremilast (PDE4 inhibitor for psoriasis) in terms of both chemical structure and biological activity [1]. Amphotalide contains a unique 5-(4-aminophenoxy)pentyl side chain attached to the isoindoline-1,3-dione core, which is absent in other phthalimide drugs [2]. Furthermore, among anthelmintic agents, Amphotalide exhibits a distinct tegumental interaction profile compared to praziquantel and oxamniquine: electron microscopy studies show that Amphotalide, unlike praziquantel and RO 11-3128 (an oxamniquine analog), does not produce tegumental vacuolization or myelinic figure formation in Schistosoma mansoni at tested doses [3]. This mechanistic distinction precludes functional interchangeability and underscores the necessity of sourcing the specific compound for research applications requiring Amphotalide's precise pharmacological signature.

Amphotalide (CAS 1673-06-9): Quantitative Differentiation Evidence for Research Procurement Decisions


Structural Differentiation: Amphotalide Versus Other Phthalimide Drugs

Amphotalide is structurally distinct from other phthalimide-based drugs. While thalidomide, taltrimide, talmetoprim, and apremilast all share the phthalimide core, Amphotalide is uniquely characterized by a 5-(4-aminophenoxy)pentyl substituent at the N-position of the isoindoline-1,3-dione ring [1]. This structural feature is absent in comparator phthalimide drugs. The presence of the aminophenoxy group and the pentyl linker chain contributes to distinct physicochemical properties, including a calculated LogP of 3.14, which influences membrane permeability and tissue distribution characteristics [2].

Structural Biology Medicinal Chemistry Phthalimide Derivatives

Tegumental Activity Profile: Amphotalide Versus Praziquantel and Oxamniquine Analogs

In a comparative electron microscopy study of 10 schistosomicidal agents, Amphotalide (administered to mice infected with Schistosoma mansoni) did not affect the tegument of the parasite at the doses tested [1]. In contrast, compound RO 11-3128 (an oxamniquine analog) produced tegumental vacuolization within 30 minutes of administration, while RO 13-3978 (a praziquantel-related compound) caused myelinic figure formation after 24 hours [1]. Niridazole affected the tegument only when administered at 300 mg/kg body-weight for 5 days [1]. This negative finding for Amphotalide—absence of tegumental damage—represents a mechanistic distinction from agents that exert schistosomicidal activity via tegumental disruption.

Schistosomiasis Electron Microscopy Anthelmintic Mechanism

Multitarget Enzyme Inhibition Profile of Amphotalide

Amphotalide has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Beyond its primary target, Amphotalide demonstrates secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX), albeit to a lesser extent [1]. Additionally, Amphotalide exhibits antioxidant properties in fats and oils [1]. This multitarget enzyme inhibition profile distinguishes Amphotalide from selective lipoxygenase inhibitors or COX-selective agents, and represents a unique polypharmacological signature.

Enzymology Lipoxygenase Inhibition Drug Repurposing

Physicochemical and Drug-Likeness Profile of Amphotalide

Amphotalide exhibits a physicochemical profile that supports its classification as a drug-like small molecule. The compound has a calculated LogP of 3.14, indicating moderate lipophilicity suitable for membrane permeability [1]. Its topological polar surface area (tPSA) is 72–73 Ų, which falls within the optimal range for oral bioavailability [1]. Amphotalide has 7 rotatable bonds and zero violations of Lipinski's Rule of 5 [2]. The calculated acid dissociation constant (pKa) is 4.7 (basic) [3]. The melting point is reported as 113–114 °C . These parameters collectively define a reproducible physicochemical identity that can be verified upon procurement.

ADME Physicochemical Properties Drug-Likeness

Amphotalide (CAS 1673-06-9): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of Tegument-Independent Antischistosomal Activity

Amphotalide is optimally suited for research investigating schistosomicidal mechanisms that do not involve tegumental disruption. Based on electron microscopy evidence demonstrating that Amphotalide, unlike praziquantel and oxamniquine analogs, does not induce tegumental vacuolization or myelinic figure formation in Schistosoma mansoni, the compound serves as a valuable comparator or tool compound for dissecting tegument-dependent versus tegument-independent antischistosomal pathways [1]. Researchers studying schistosomicide resistance or alternative mechanisms of parasite killing may leverage Amphotalide's distinct tegumental profile to isolate specific pathways of interest.

Lipoxygenase Pathway and Arachidonic Acid Metabolism Research

Amphotalide's characterization as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism supports its application in studies of leukotriene biosynthesis and inflammatory signaling [1]. The compound's secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase provides a unique multitarget profile for researchers investigating polypharmacology or evaluating off-target effects in lipoxygenase-focused assays [1]. Amphotalide may serve as a chemical probe for dissecting the relative contributions of different branches of arachidonic acid metabolism in cellular and in vivo models.

Phthalimide Structure-Activity Relationship (SAR) Studies

The unique 5-(4-aminophenoxy)pentyl side chain of Amphotalide distinguishes it structurally from other phthalimide-based drugs including thalidomide, taltrimide, talmetoprim, and apremilast [1]. Researchers engaged in medicinal chemistry and SAR exploration of phthalimide derivatives can utilize Amphotalide as a reference compound to evaluate how variations in the N-substituent of the isoindoline-1,3-dione core influence biological activity, target engagement, and physicochemical properties [2]. The compound's defined LogP (3.14) and tPSA (72–73 Ų) provide a reproducible baseline for comparative SAR analyses [3].

Reference Compound for Historical Anthelmintic Drug Development Studies

Amphotalide represents a historically significant antischistosomal agent developed during the mid-20th century under the code names RP-6171 and Schistomide [1]. Researchers conducting historical analyses of anthelmintic drug discovery, comparative pharmacology of legacy antischistosomal agents, or studies of pharmaceutical development pathways may require authentic Amphotalide reference material. The compound's inclusion in clinical case series from the 1960s evaluating antischistosomal effects across varying dosages provides a documented historical baseline for retrospective analyses [2].

Technical Documentation Hub

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